Polyphemusin-2

Antimicrobial peptide structure β-hairpin AMP horseshoe crab peptide

Polyphemusin-2 (CAS 125139-68-6) is the irreplaceable 18-residue β-hairpin AMP scaffold for CXCR4 antagonist development. Generic β-hairpin AMPs (tachyplesin, protegrin, gomesin) cannot substitute-a single Lys⁷/Arg⁷ difference alters membrane interaction, and only Polyphemusin-2 yields the T22→T140 SAR trajectory (T140 IC₅₀ = 0.432 nM against HIV-1 entry). • MIC of 0.031 μM against E. coli ML-35p-2-fold superior to all three tachyplesin isoforms. • Induces predominantly necrotic (not apoptotic) cell death in K562 cells; linear analog retains activity, enabling folded-vs-unfolded experimental designs. • Documented IC₅₀ panel across seven human cell lines (7.2-18.3 μM) with triplicate SDs for benchmark comparisons. Supplied as lyophilized powder, ≥95% HPLC purity. For research use only. Custom synthesis and bulk quantities available upon request.

Molecular Formula
Molecular Weight
Cat. No. B1576786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolyphemusin-2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polyphemusin-2: Definition, Source, and Baseline Characterization


Polyphemusin-2 (Polyphemusin II; CAS 125139-68-6) is an 18-residue, C-terminally amidated cationic antimicrobial peptide (AMP) isolated from hemocytes of the American horseshoe crab Limulus polyphemus [1]. Its primary sequence is RRWCFRVCYKGFCYRKCR–CONH₂, containing four cysteine residues that form two intramolecular disulfide bridges (Cys⁴–Cys¹⁷ and Cys⁸–Cys¹³), constraining the peptide into an amphipathic antiparallel β-hairpin conformation [1][2]. Polyphemusin-2 exhibits broad-spectrum activity against Gram-negative and Gram-positive bacteria as well as fungi including Candida albicans M9, and serves as the natural scaffold from which the potent CXCR4 antagonist T22 was derived [1][3]. Its molecular weight is 2425.93 Da, with a net charge of +7 at physiological pH [2].

Model System Antimicrobial screening against Gram-negative and Gram-positive bacteria; Candida albicans M9 susceptible
Scaffold Utility Natural scaffold for CXCR4 antagonist derivation (T22, T140 series); unique sequence for SAR
Mechanistic Context Predominantly necrosis-inducing in K562 cells; distinct from apoptosis-inducing tachyplesins/gomesin

Why Polyphemusin-2 Cannot Be Replaced by Generic β-Hairpin AMPs


Despite sharing the β-hairpin fold stabilized by two disulfide bridges with tachyplesins, protegrin, and gomesin, Polyphemusin-2 exhibits sequence-level distinctions and functional divergence that preclude generic substitution. A single residue difference between Polyphemusin-2 (Lys⁷) and Polyphemusin-1 (Arg⁷) alters chromatographic retention and may influence membrane interaction [1]. More critically, the 18-residue Polyphemusin-2 differs from the 17-residue tachyplesin I by an additional N-terminal arginine and internal sequence variations, yielding measurably different antibacterial potency and a distinct mammalian cell death phenotype—necrosis versus apoptosis [1][2]. Furthermore, synthetic derivatization of the Polyphemusin-2 scaffold (e.g., T22, T140) generates CXCR4 antagonists with nanomolar potency that cannot be replicated from tachyplesin or protegrin starting points [3]. These quantitative pharmacological divergences, detailed below, mean that substituting a generic β-hairpin AMP for Polyphemusin-2 will produce non-comparable experimental outcomes.

Sequence difference alters potency profile
A single Lys⁷→Arg substitution and an extra N-terminal Arg relative to tachyplesin I change chromatographic behavior and antibacterial potency; 2-fold MIC shifts reported against E. coli ML-35p.
Cell death pathway divergence
Polyphemusin-2 triggers necrosis in K562 leukemia, whereas tachyplesin and gomesin induce apoptosis; linear analog activity is preserved only for PM II, altering experimental readouts.
Scaffold-specific derivatization
T22/T140 CXCR4 antagonists with nanomolar anti-HIV activity require the Polyphemusin-2 sequence; tachyplesin or protegrin scaffolds cannot yield equivalent pharmacological profiles.

Polyphemusin-2 Quantitative Differentiation Evidence


Sequence and Residue Count vs. Tachyplesin I

Polyphemusin-2 contains 18 amino acid residues with an additional N-terminal arginine (Arg¹) that is absent in the 17-residue tachyplesin I, and further differs at position 7 (Lys in PM II vs Arg in PM I and tachyplesin I) [1]. This N-terminal extension and internal Lys→Arg variation alter both net charge distribution and HPLC retention behavior (PM II retention time 35.4 min vs TP I 35.5 min on C18 RP-HPLC), which may affect membrane partitioning and target engagement [2]. In direct head-to-head antibacterial assays, these sequence differences translate into quantifiable potency distinctions: against E. coli ML-35p, Polyphemusin-2 MIC = 0.031 μM versus tachyplesin I/II/III MIC = 0.062 μM, a 2-fold superiority [2].

Sequence vs. Tachyplesin I
Head-to-head
18 residues, RRWCFRVCYKGFCYRKCR–CONH₂, Lys⁷, extra N-terminal Arg¹ vs. tachyplesin I 17 residues, Arg⁷. MIC E. coli ML-35p 0.031 μM vs. 0.062 μM (2-fold lower).
Supports sequence-dependent antimicrobial screening context.
HPLC retention time differs; SAR interpretation requires considering both length and residue charge.
Antimicrobial peptide structure β-hairpin AMP horseshoe crab peptide sequence comparison

Antibacterial Potency vs. Tachyplesins Across Seven Strains

In a comprehensive broth microdilution study directly comparing Polyphemusin-2 (PM II) with Polyphemusin-1 (PM I), tachyplesin I (TP I), tachyplesin II (TP II), and tachyplesin III (TP III) against seven bacterial strains, PM II demonstrated overall higher or identical antibacterial potency relative to all three tachyplesins [1]. PM II MIC values: E. coli ML-35p = 0.031 μM, K. pneumoniae = 0.5 μM, P. aeruginosa PAO1 = 0.5 μM, S. aureus 209P = 0.5 μM, B. subtilis B-886 = 0.5 μM, M. luteus B-1314 = 1 μM, S. aureus ATCC 29213 = 4 μM (resistant strain). The authors concluded that "compared to tachyplesins, PM I and PM II had, overall, higher or identical antibacterial effects" [1]. Notably, PM II was 2-fold more potent than all tachyplesins against E. coli ML-35p (0.031 vs 0.062 μM).

MIC Across 7 Strains
Head-to-head
PM II MICs: E. coli 0.031 μM, K. pneumoniae 0.5 μM, P. aeruginosa 0.5 μM, S. aureus 209P 0.5 μM, S. aureus ATCC 29213 4 μM. Rank order: PM I ≈ PM II > TP I > TP II ≈ TP III.
Reported MIC endpoint context; PM II overall equivalent or lower MIC vs. tachyplesins.
Data from broth microdilution; strain panel includes resistant S. aureus ATCC 29213.
MIC determination antibacterial peptide Gram-negative bacteria Gram-positive bacteria

Cell Death Mechanism: Necrosis vs. Apoptosis

In a direct four-way head-to-head comparison using the human erythroleukemia K562 cell line, Polyphemusin-2 and its linear analog mainly induced necrosis, whereas gomesin and tachyplesin (and linear-tachyplesin) promoted apoptosis characterized by annexin V labeling, Z-VAD sensitivity, and caspase-3 activation [1]. Gomesin- and protegrin-induced cell death was dependent on intracellular Ca²⁺ mobilization and free radical production; these features were absent in Polyphemusin-2-treated cells. This mechanistic divergence was observed at lower AMP concentrations where controlled cell death pathways predominate; at higher concentrations all four β-hairpin AMPs caused direct membrane disruption but with "clearly different patterns of action for each AMP tested" [1]. Additionally, gomesin and protegrin linear analogs lost all cytotoxic activity, whereas the linear analog of Polyphemusin-2 retained full necrosis-inducing capacity, indicating a fundamentally different structure-activity relationship for membrane engagement [1].

Cell Death Mechanism
Head-to-head
PM II: mainly necrosis (no annexin V, Z-VAD insensitive). Gomesin/tachyplesin: apoptosis (caspase-3, Ca²⁺-dependent). Linear PM II retains activity; linear gomesin/protegrin inactive.
Supports necrosis-pathway endpoint interpretation; mechanistic divergence prevents cross-substitution.
K562 cell model; dual readout at low vs. high peptide concentration.
cell death mechanism necrosis apoptosis K562 leukemia β-hairpin AMP

T22 Derivative Anti-HIV Activity vs. AZT

The synthetic Polyphemusin-2 derivative T22 ([Tyr⁵,¹², Lys⁷]-polyphemusin II) exhibits anti-HIV-1 activity directly comparable to the clinical nucleoside reverse transcriptase inhibitor AZT, a property not shared by the natural Polyphemusin-2 itself or by tachyplesin derivatives without analogous modification [1][2]. In HIV-1-infected MT-4 cells, T22 EC₅₀ = 0.008 μg/mL (2.6 nM) versus AZT IC₅₀ = 5.2 nM; T22 CC₅₀ = 54 μg/mL (17 μM), yielding a selectivity index (SI = CC₅₀/EC₅₀) of approximately 6,750 [1][2]. T22 is active against zidovudine-resistant HIV-1 strains and HIV-2 within a concentration range of 0.006–0.071 μg/mL [1]. Crucially, T22 inhibits virus-cell fusion rather than reverse transcriptase, providing a mechanism orthogonal to AZT [1]. This anti-HIV activity is scaffold-specific: it requires the Tyr⁵,¹²-Lys⁷ substitution pattern on the Polyphemusin-2 framework and cannot be achieved from tachyplesin I or Polyphemusin-1 starting points without equivalent engineering [2].

T22 vs. AZT Anti-HIV
Head-to-head
T22 EC₅₀ = 2.6 nM vs. AZT IC₅₀ = 5.2 nM; SI ≈ 6,750. Active against AZT-resistant HIV-1. Mechanism: virus-cell fusion inhibition (orthogonal to RT).
Supports CXCR4 antagonist development context; scaffold-specific derivatization.
MT-4 cell assay; natural PM II has negligible activity without Tyr⁵,¹²-Lys⁷ modification.
anti-HIV peptide CXCR4 antagonist virus-cell fusion inhibitor T22 AZT comparison

CXCR4 Antagonist Potency of T22 vs. T134 and T140

T22 (the 18-residue Polyphemusin-2 derivative) and its downsized analogs T134 and T140 were compared head-to-head in a single-round HIV-1 replication luciferase assay using CXCR4-bearing U87 cells [1]. T22 inhibited T-tropic HIV-1 (strain HXB-2, X4) entry with IC₅₀ = 5.05 nM. The 14-residue analogs showed progressively greater potency: T134 IC₅₀ = 2.70 nM (1.9-fold improvement over T22) and T140 IC₅₀ = 0.432 nM (11.7-fold improvement over T22) [1]. All peptides were specific for CXCR4-mediated entry and had no effect on CCR5-mediated HIV-1 infection. The binding of anti-CXCR4 monoclonal antibody 12G5 to Sup-T1 cells was blocked more efficiently by T134 and T140 than by T22, confirming that the potency enhancement correlates with improved CXCR4 binding affinity [1]. This comparative dataset establishes the Polyphemusin-2 framework as a tunable CXCR4 antagonist platform where potency can be systematically improved through downsizing and charge optimization.

CXCR4 Antagonist Potency
Head-to-head
T22 IC₅₀ = 5.05 nM, T134 = 2.70 nM, T140 = 0.432 nM (11.7-fold more potent than T22). All selective for CXCR4 over CCR5.
Supports CXCR4-targeted entry inhibition assay context; potency tunable by downsizing.
Single-round luciferase assay; CXCR4/U87 cells; HXB-2 X4 strain.
CXCR4 antagonist HIV entry inhibitor chemokine receptor T140 IC50 comparison

Cytotoxicity Profile vs. Tachyplesins Across Human Cell Lines

In a direct comparative cytotoxicity screen across seven human cell lines (four cancer, one transformed, two normal), Polyphemusin-2 (PM II) showed IC₅₀ values consistently distinct from tachyplesin I–III [1]. Against HL-60 leukemia cells, PM II IC₅₀ = 7.2 ± 0.5 μM versus TP I = 4.8 ± 0.3 μM (PM II is 1.5-fold less cytotoxic). Against HeLa cervical adenocarcinoma cells, PM II IC₅₀ = 16.4 ± 1.3 μM versus TP I = 24.2 ± 1.7 μM (PM II is 1.5-fold more cytotoxic). Against normal human embryonic fibroblasts (HEF), PM II IC₅₀ = 9.7 ± 0.2 μM versus TP I = 13.0 ± 1.5 μM (PM II is 1.3-fold more cytotoxic). These cell-line-dependent cytotoxicity differences mean PM II does not simply track with tachyplesin potency and must be independently characterized for each target cell type. The PM II cytotoxicity profile is intermediate: less toxic than PM III (IC₅₀ = 2.5–9.9 μM range) but with a narrower therapeutic window than PM I in some cell contexts [1].

Cytotoxicity Profile
Head-to-head
PM II IC₅₀ 48 h: HL-60 7.2 μM, HeLa 16.4 μM, HEF 9.7 μM. vs. TP I: HL-60 4.8 μM, HeLa 24.2 μM. Cell-line-dependent differences; no uniform trend.
Supports cell-model cytotoxicity endpoint review; requires independent validation per target cell type.
MTT assay, 7 human cell lines (4 cancer, 2 normal, 1 transformed); triplicate data.
cytotoxicity IC50 human cell lines cancer cells selectivity

Polyphemusin-2 Research Application Scenarios


Antibacterial Drug Discovery Against Gram-Negative Pathogens

Polyphemusin-2 is the appropriate choice for antimicrobial screening programs targeting Gram-negative pathogens, particularly Escherichia coli and Klebsiella pneumoniae. Its MIC of 0.031 μM against E. coli ML-35p is 2-fold superior to all three tachyplesin isoforms, and it matches or exceeds tachyplesin potency against P. aeruginosa PAO1 (MIC = 0.5 μM) and K. pneumoniae (MIC = 0.5 μM) [5]. The demonstrated LPS-binding capacity of polyphemusins [4] combined with outer membrane permeabilization activity supports mechanism-of-action studies against multidrug-resistant Gram-negative strains. Procurement of Polyphemusin-2 rather than tachyplesin I for these applications is justified by the quantitatively superior E. coli potency and the availability of the Marggraf et al. (2018) reference dataset providing direct MIC comparators across seven strains [5].

CXCR4-Targeted HIV Entry Inhibitor Development

The Polyphemusin-2 scaffold is the irreplaceable starting material for developing CXCR4 antagonist peptides of the T22/T140 series. T22 (IC₅₀ = 5.05 nM against CXCR4-mediated HIV-1 entry) and T140 (IC₅₀ = 0.432 nM, 11.7-fold more potent) are both derived from Polyphemusin-2 through defined amino acid substitutions and truncations [5]. These peptides block T-tropic HIV-1 entry through specific CXCR4 binding without affecting CCR5-mediated entry, offering a mechanism orthogonal to CCR5 antagonists such as maraviroc [5]. The Polyphemusin-2→T22→T140 SAR trajectory is supported by over 100 synthesized analogs [4], making this scaffold the required procurement choice for any laboratory continuing CXCR4-targeted anti-HIV or anti-metastasis peptide development.

Necrosis-Selective Cell Death Studies in Leukemia Models

For researchers investigating regulated necrosis pathways in hematological malignancies, Polyphemusin-2 is the β-hairpin AMP of choice because it induces predominantly necrotic cell death in K562 erythroleukemia cells, in contrast to gomesin and tachyplesin which activate caspase-3-dependent apoptosis [5]. The necrosis phenotype is characterized by the absence of annexin V externalization, Z-VAD insensitivity, and lack of caspase-3 activation [5]. A critical practical advantage is that the linear analog of Polyphemusin-2 retains necrosis-inducing activity, unlike gomesin and protegrin linear analogs which lose all cytotoxicity upon disulfide reduction [5]. This feature enables comparative folded-vs-unfolded experimental designs that are not possible with gomesin or protegrin, providing a unique tool for dissecting structure-activity relationships in AMP-induced necrosis.

Anticancer Peptide Cytotoxicity Profiling and Selectivity

Polyphemusin-2 exhibits a distinctive cell-line-dependent cytotoxicity profile that makes it suitable for anticancer peptide selectivity studies. Its IC₅₀ values against seven human cell lines (7.2–18.3 μM) are systematically documented with standard deviations from triplicate experiments, providing robust reference data for benchmark comparisons [5]. The differential between PM II and tachyplesin I cytotoxicity varies by cell type—PM II is less toxic to HL-60 leukemia cells (IC₅₀ 7.2 vs 4.8 μM) but more toxic to HeLa cells (16.4 vs 24.2 μM)—offering a nuanced platform for investigating cell-type-specific determinants of β-hairpin AMP toxicity [5]. Researchers optimizing therapeutic windows for anticancer β-hairpin peptides should procure Polyphemusin-2 as the reference compound for this class, using the existing seven-cell-line IC₅₀ panel as a benchmarking dataset.

Application
Selection Property
Validation Focus
Antimicrobial screening against Gram-negative pathogens
MIC endpoint context vs. tachyplesins
Strain-panel consistency; LPS binding and outer membrane permeabilization
CXCR4 antagonist development
Scaffold-specific derivatization potential
T22→T140 SAR trajectory; CXCR4 binding affinity improvement
Necrosis pathway investigation in leukemia models
Necrosis-inducing mechanism confirmation
Annexin V/Z-VAD insensitivity; linear analog activity retention
Cytotoxicity profiling across human cell lines
Cell-line-dependent cytotoxicity benchmark
Independent IC₅₀ validation per target cell type
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